molecular formula C22H24N2O5 B3245837 N5-Acetyl-N2-Fmoc-L-Ornithine CAS No. 172690-48-1

N5-Acetyl-N2-Fmoc-L-Ornithine

Cat. No.: B3245837
CAS No.: 172690-48-1
M. Wt: 396.4 g/mol
InChI Key: CHABAEYQALRAPE-FQEVSTJZSA-N
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Description

N5-Acetyl-N2-Fmoc-L-Ornithine is a synthetic derivative of the amino acid ornithine. It is characterized by the presence of an acetyl group at the N5 position and a fluorenylmethyloxycarbonyl (Fmoc) group at the N2 position. This compound is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-Acetyl-N2-Fmoc-L-Ornithine typically involves multiple steps. One common method includes the use of solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected ornithine to a resin. The Fmoc group is then removed using a solution of piperidine in dimethylformamide (DMF). The resulting intermediate is acetylated using acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N5-Acetyl-N2-Fmoc-L-Ornithine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used for Fmoc deprotection.

    Acetic Anhydride: Used for acetylation.

    Benzotriazol-1-ol and O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate: Used in coupling reactions.

Major Products Formed

The major products formed from these reactions include the deprotected intermediate and the acetylated final product, this compound .

Scientific Research Applications

N5-Acetyl-N2-Fmoc-L-Ornithine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N5-Acetyl-N2-Fmoc-L-Ornithine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetyl group at the N5 position provides additional stability to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N5-Acetyl-N2-Fmoc-L-Ornithine is unique due to the presence of both the acetyl and Fmoc groups, which provide dual protection during peptide synthesis. This dual protection enhances the stability and reactivity of the compound, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

(2S)-5-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-14(25)23-12-6-11-20(21(26)27)24-22(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHABAEYQALRAPE-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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